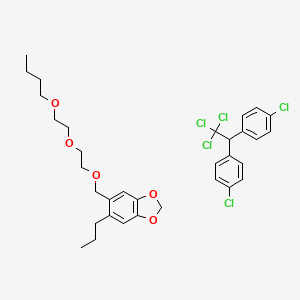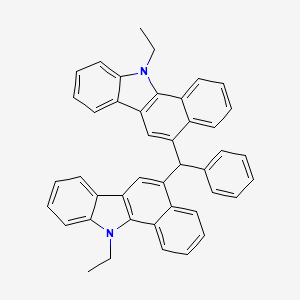![molecular formula C22H38N2O7 B14415719 ethane;ethyl N-[2-(propoxymethyl)phenyl]carbamate;2-hydroxy-2-oxoacetate;1-methylpyrrolidin-1-ium CAS No. 80293-72-7](/img/no-structure.png)
ethane;ethyl N-[2-(propoxymethyl)phenyl]carbamate;2-hydroxy-2-oxoacetate;1-methylpyrrolidin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethane; ethyl N-[2-(propoxymethyl)phenyl]carbamate; 2-hydroxy-2-oxoacetate; 1-methylpyrrolidin-1-ium is a complex organic compound with the molecular formula C22H38N2O7. This compound is characterized by its unique structure, which includes ethane, ethyl carbamate, and pyrrolidinium components. It is used in various scientific research applications due to its diverse chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethane; ethyl N-[2-(propoxymethyl)phenyl]carbamate; 2-hydroxy-2-oxoacetate; 1-methylpyrrolidin-1-ium involves multiple steps, including the formation of carbamate and pyrrolidinium derivatives. The reaction typically starts with the preparation of ethyl N-[2-(propoxymethyl)phenyl]carbamate through the reaction of ethyl chloroformate with N-[2-(propoxymethyl)phenyl]amine under basic conditions. This intermediate is then reacted with 2-hydroxy-2-oxoacetate and 1-methylpyrrolidin-1-ium to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, solvent selection, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethane; ethyl N-[2-(propoxymethyl)phenyl]carbamate; 2-hydroxy-2-oxoacetate; 1-methylpyrrolidin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Ethane; ethyl N-[2-(propoxymethyl)phenyl]carbamate; 2-hydroxy-2-oxoacetate; 1-methylpyrrolidin-1-ium is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethane; ethyl N-[2-(propoxymethyl)phenyl]carbamate; 2-hydroxy-2-oxoacetate; 1-methylpyrrolidin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl carbamate: A simpler carbamate derivative used in organic synthesis.
1-Methylpyrrolidinium: A related pyrrolidinium compound with similar properties.
2-Hydroxy-2-oxoacetate: A related oxoacetate compound used in similar applications.
Uniqueness
Ethane; ethyl N-[2-(propoxymethyl)phenyl]carbamate; 2-hydroxy-2-oxoacetate; 1-methylpyrrolidin-1-ium is unique due to its complex structure and multifunctional properties. It combines the characteristics of carbamates, oxoacetates, and pyrrolidinium compounds, making it versatile for various research and industrial applications.
Propriétés
| 80293-72-7 | |
Formule moléculaire |
C22H38N2O7 |
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
ethane;ethyl N-[2-(propoxymethyl)phenyl]carbamate;2-hydroxy-2-oxoacetate;1-methylpyrrolidin-1-ium |
InChI |
InChI=1S/C13H19NO3.C5H11N.C2H2O4.C2H6/c1-3-9-16-10-11-7-5-6-8-12(11)14-13(15)17-4-2;1-6-4-2-3-5-6;3-1(4)2(5)6;1-2/h5-8H,3-4,9-10H2,1-2H3,(H,14,15);2-5H2,1H3;(H,3,4)(H,5,6);1-2H3 |
Clé InChI |
ABNARGQPNORECO-UHFFFAOYSA-N |
SMILES canonique |
CC.CCCOCC1=CC=CC=C1NC(=O)OCC.C[NH+]1CCCC1.C(=O)(C(=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




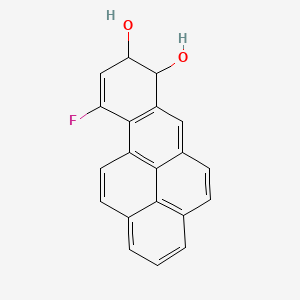
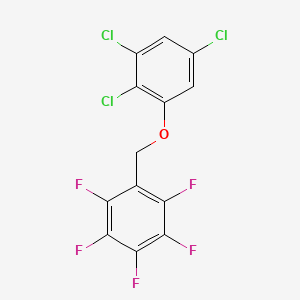
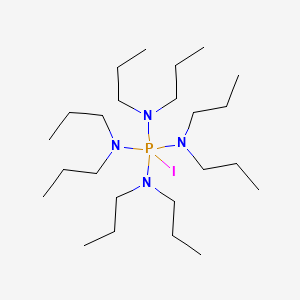
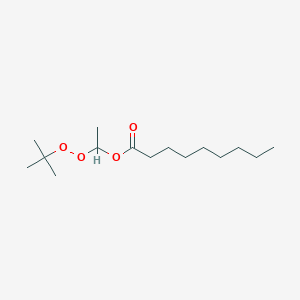
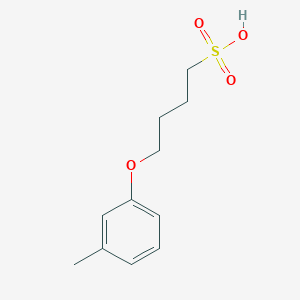
![Dimethyl [2-(tert-butylimino)ethenyl]phosphonate](/img/structure/B14415704.png)
